![molecular formula C9H8N2OS2 B5530000 N-[4-(2-thienyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5530000.png)

N-[4-(2-thienyl)-1,3-thiazol-2-yl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

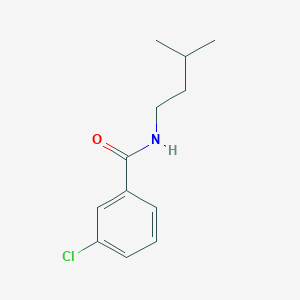

“N-[4-(2-thienyl)-1,3-thiazol-2-yl]acetamide” is a chemical compound that belongs to the class of organic compounds known as carboximidic acids . These are organic acids with the general formula RC(=N)-OH (R=H, organic group) . It has a molecular formula of C8H8N4O3S3, an average mass of 304.369 Da, and a monoisotopic mass of 303.975861 Da .

Synthesis Analysis

The synthesis of “N-[4-(2-thienyl)-1,3-thiazol-2-yl]acetamide” involves a series of reactions. A series of novel N-[4-(substituted)-1,3-thiazol-2-yl]-2-(substituted)acetamide and methyl 2-(2-(2-(substituted)acetamido)thiazol-4-yl)acetate derivatives have been synthesized and characterized by spectral and analytical studies . The structures of the obtained compounds were elucidated by 1H and 13C NMR, IR, LCMS, and elemental analysis .Molecular Structure Analysis

The molecular structure of “N-[4-(2-thienyl)-1,3-thiazol-2-yl]acetamide” is characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Wissenschaftliche Forschungsanwendungen

Antimicrobial Agents

The compound has been evaluated for its potential as an antimicrobial agent. Derivatives of 1,3,4-thiadiazole, which is structurally related to SMR000070343, have shown significant antimicrobial activity against various bacterial strains such as E. coli, B. mycoides, and C. albicans. These derivatives were synthesized using precursors like N-(4-nitrophenyl)acetohydrazonoyl bromide and have been tested for their efficacy in inhibiting microbial growth .

Anticancer Activity

SMR000070343 and its derivatives have been studied for their cytotoxic properties. They have shown promise as potential anticancer agents, with the ability to disrupt processes related to DNA replication. This disruption allows them to inhibit the replication of cancer cells, making them valuable in the search for new antitumor drugs .

Antitumor Applications

In addition to their antimicrobial and anticancer activities, these compounds have been investigated for their antitumor properties. Specific derivatives have demonstrated potent effects on human tumor cell lines, including prostate cancer. The ability to affect tumor growth makes SMR000070343 a compound of interest in the development of new antitumor medications .

Optical Properties

While not directly related to SMR000070343, research on similar compounds has revealed unique optical properties that could be harnessed for various applications. For instance, hollow gold nanospheres (HGNs) have been studied for their localized surface plasmon resonance (LSPR), which can be tuned for applications in energy conversion, heat generation, and photothermal therapies .

Surface Plasmons and Sensors

The unique optical characteristics of compounds like SMR000070343 can be applied to the development of surface plasmons for sensors. Silver nanoparticles, for example, have been used for surface plasmonic resonance (SPR) in terahertz sensors. These applications highlight the potential for SMR000070343 in the creation of tunable optical sensors .

Graphene Metasurfaces

Research into single-layer graphene, which shares some properties with thiadiazole derivatives, suggests potential applications in graphene metasurfaces. These metasurfaces can exploit the unique optical and electrical properties of graphene at the atomic scale, indicating possible future applications for SMR000070343 in advanced sensor design .

Wirkmechanismus

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with various biological targets to exert their effects . For instance, some thiazole derivatives have been found to stabilize microtubules, leading to cell arrest and subsequent apoptosis .

Biochemical Pathways

Thiazole derivatives have been associated with various biochemical pathways due to their diverse biological activities . For example, some thiazole derivatives have been found to inhibit the TLR4 signaling pathway .

Pharmacokinetics

The pharmacokinetics of monoclonal antibodies, which include compounds like smr000070343, is known to be highly variable among patients .

Result of Action

Thiazole derivatives have been associated with various cellular effects, such as cell arrest and subsequent apoptosis .

Action Environment

It is known that factors such as body size, sex, antigen mass, serum albumin levels, or the presence of anti-drug antibodies can influence the pharmacokinetics of monoclonal antibodies .

Eigenschaften

IUPAC Name |

N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS2/c1-6(12)10-9-11-7(5-14-9)8-3-2-4-13-8/h2-5H,1H3,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTTSLLHZAUHMCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=CS1)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(2-thienyl)-1,3-thiazol-2-yl]acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-{2-[(3-methylphenoxy)acetyl]carbonohydrazonoyl}phenoxy)acetic acid](/img/structure/B5529919.png)

![5-[(4-chlorophenoxy)methyl]-N-(2-pyridinylmethyl)-2-furamide](/img/structure/B5529951.png)

![N-[(2-phenyl-1,3-thiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5529953.png)

![2-(1-adamantylthio)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5529967.png)

![3-{[2-(methylamino)-4-(1-pyrrolidinylcarbonyl)-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5529971.png)

![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methoxyethanamine hydrochloride](/img/structure/B5529975.png)

![3-{1-[(6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-3-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5529980.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2-fluorobenzenesulfonamide](/img/structure/B5530009.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-N'-(2-methylphenyl)urea](/img/structure/B5530010.png)

![10-(3-methoxyphenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5530015.png)

![({4-[(sec-butylamino)sulfonyl]phenyl}amino)(oxo)acetic acid](/img/structure/B5530018.png)

![4-(3-{[2-(3-methoxyphenyl)-1-azetidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5530025.png)

![N-(tert-butyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5530036.png)